molecular formula C20H24N2O2 B244558 N-[2-(4-methylpiperidin-1-yl)phenyl]-2-phenoxyacetamide

N-[2-(4-methylpiperidin-1-yl)phenyl]-2-phenoxyacetamide

Cat. No. B244558
M. Wt: 324.4 g/mol
InChI Key: AFWWCQLBWKUSFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-methylpiperidin-1-yl)phenyl]-2-phenoxyacetamide, also known as MPAPA, is a chemical compound that has been extensively studied for its potential therapeutic applications. MPAPA belongs to the class of compounds known as piperidine derivatives, which have been shown to possess a wide range of biological activities.

Scientific Research Applications

N-[2-(4-methylpiperidin-1-yl)phenyl]-2-phenoxyacetamide has been studied extensively for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and anticonvulsant properties. N-[2-(4-methylpiperidin-1-yl)phenyl]-2-phenoxyacetamide has also been investigated for its potential use in the treatment of neuropathic pain, epilepsy, and other neurological disorders.

Mechanism of Action

The exact mechanism of action of N-[2-(4-methylpiperidin-1-yl)phenyl]-2-phenoxyacetamide is not fully understood. However, it is believed to act by modulating the activity of certain neurotransmitters in the brain, such as GABA and glutamate. N-[2-(4-methylpiperidin-1-yl)phenyl]-2-phenoxyacetamide has also been shown to inhibit the activity of certain enzymes, such as COX-2, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
N-[2-(4-methylpiperidin-1-yl)phenyl]-2-phenoxyacetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. N-[2-(4-methylpiperidin-1-yl)phenyl]-2-phenoxyacetamide has also been shown to reduce seizures in animal models of epilepsy. Additionally, N-[2-(4-methylpiperidin-1-yl)phenyl]-2-phenoxyacetamide has been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the advantages of N-[2-(4-methylpiperidin-1-yl)phenyl]-2-phenoxyacetamide is its relatively low toxicity profile, which makes it suitable for use in animal studies. Additionally, N-[2-(4-methylpiperidin-1-yl)phenyl]-2-phenoxyacetamide is readily synthesized and can be obtained in high yields and purity. However, one of the limitations of N-[2-(4-methylpiperidin-1-yl)phenyl]-2-phenoxyacetamide is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on N-[2-(4-methylpiperidin-1-yl)phenyl]-2-phenoxyacetamide. One area of interest is the development of more potent and selective analogs of N-[2-(4-methylpiperidin-1-yl)phenyl]-2-phenoxyacetamide with improved pharmacokinetic properties. Another area of interest is the investigation of the potential use of N-[2-(4-methylpiperidin-1-yl)phenyl]-2-phenoxyacetamide in the treatment of other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully elucidate the mechanism of action of N-[2-(4-methylpiperidin-1-yl)phenyl]-2-phenoxyacetamide and to better understand its biochemical and physiological effects.

Synthesis Methods

The synthesis of N-[2-(4-methylpiperidin-1-yl)phenyl]-2-phenoxyacetamide involves the reaction of 4-methylpiperidine with 2-bromoacetophenone to form 2-(4-methylpiperidin-1-yl)acetophenone. This intermediate is then reacted with 2-phenoxyacetic acid in the presence of a base to form N-[2-(4-methylpiperidin-1-yl)phenyl]-2-phenoxyacetamide. The synthesis of N-[2-(4-methylpiperidin-1-yl)phenyl]-2-phenoxyacetamide has been optimized to achieve high yields and purity.

properties

Molecular Formula

C20H24N2O2

Molecular Weight

324.4 g/mol

IUPAC Name

N-[2-(4-methylpiperidin-1-yl)phenyl]-2-phenoxyacetamide

InChI

InChI=1S/C20H24N2O2/c1-16-11-13-22(14-12-16)19-10-6-5-9-18(19)21-20(23)15-24-17-7-3-2-4-8-17/h2-10,16H,11-15H2,1H3,(H,21,23)

InChI Key

AFWWCQLBWKUSFY-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)C2=CC=CC=C2NC(=O)COC3=CC=CC=C3

Canonical SMILES

CC1CCN(CC1)C2=CC=CC=C2NC(=O)COC3=CC=CC=C3

Origin of Product

United States

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